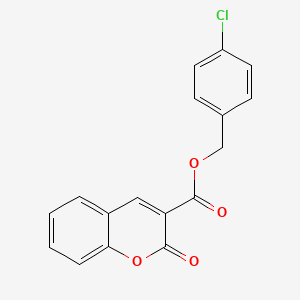
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2012 and has gained popularity as a research chemical. NM-2201 is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.
作用機序
The mechanism of action of N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide involves binding to CB1 and CB2 receptors in the brain and other parts of the body. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as pain sensation, appetite, mood, and memory. The activation of CB1 receptors is primarily responsible for the psychoactive effects of cannabinoids, while the activation of CB2 receptors is involved in immune function and inflammation.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and the stress response. It has also been found to reduce the release of GABA, an inhibitory neurotransmitter that is involved in anxiety and sleep regulation.
実験室実験の利点と制限
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has high affinity for CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, like other synthetic cannabinoids, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that the effects of this compound on the endocannabinoid system may differ from those of natural cannabinoids, which can limit the applicability of research findings to the use of natural cannabis.
将来の方向性
There are several potential future directions for research on N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and other parts of the body. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of conditions such as chronic pain and anxiety disorders.
In conclusion, this compound is a synthetic cannabinoid that has been extensively studied in scientific research. It has high affinity for CB1 and CB2 receptors and has a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, it is important to be aware of its limitations and to consider the potential differences between synthetic and natural cannabinoids. There are several potential future directions for research on this compound, including the development of new synthetic cannabinoids and the study of its long-term effects and therapeutic potential.
合成法
The synthesis of N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide involves the reaction of naphthalene-1-carbonyl chloride with morpholine and thioacetamide in the presence of a base such as triethylamine. The resulting product is purified by column chromatography.
科学的研究の応用
N-(1-naphthylcarbonothioyl)-4-morpholinecarboxamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been found to have high affinity for both CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the pharmacological effects of synthetic cannabinoids on the central nervous system.
特性
IUPAC Name |
N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c19-16(18-8-10-20-11-9-18)17-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLUFQPZVCTUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(=S)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)
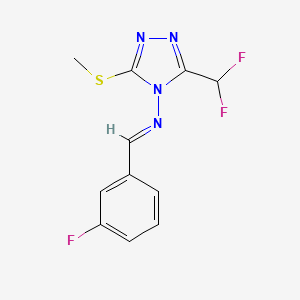
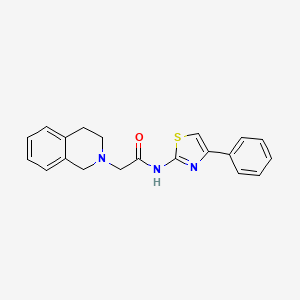
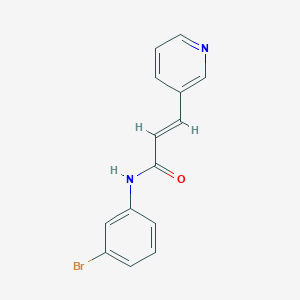
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)
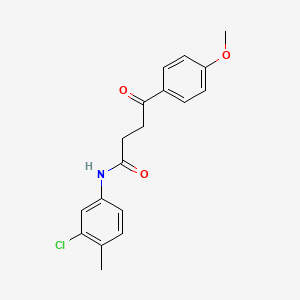

![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)
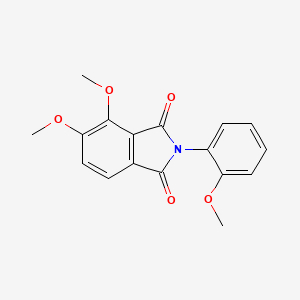
![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)
![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)
![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
methyl]amino}phenyl)sulfonyl]acetamide hydrochloride](/img/structure/B5860278.png)
